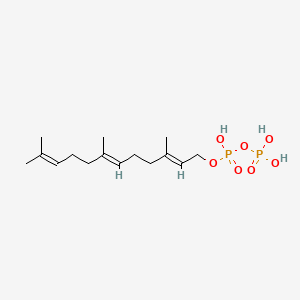

法尼基二磷酸酯

描述

Farnesyl diphosphate (FPP) is a key enzyme in the biosynthesis of isoprenoids . It is an intermediate in the biosynthesis of terpenes and terpenoids such as sterols and carotenoids . FPP is ubiquitous in eukaryotes and is inhibited by nitrogen-containing bisphosphonates .

Synthesis Analysis

FPP is synthesized by the enzyme farnesyl diphosphate synthase (FDPS). FDPS catalyzes sequential condensation reactions of dimethylallyl pyrophosphate with 2 units of 3-isopentenyl pyrophosphate to form farnesyl pyrophosphate . A deregulated expression and activity of FDPS has been observed in certain conditions, such as Glioblastoma .

Molecular Structure Analysis

The molecular formula of FPP is C15H28O7P2 . The structure of FPP proteins shows that they possess the typical structure of plant FPS and display low amino acid identity but possess the conserved aspartate-rich motifs .

Chemical Reactions Analysis

FPP is involved in various chemical reactions. It is an intermediate in carotenoid, sesquiterpene, squalene, and sterol biosynthesis, as well as a substrate in protein farnesylation .

Physical And Chemical Properties Analysis

FPP has a molecular weight of 382.33 g/mol . Its IUPAC name is phosphono [(2 E ,6 E )-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate .

科学研究应用

酶研究中的光活性类似物

法尼基二磷酸酯(FPP)在多种分子的生物合成中起着至关重要的作用,包括倍半萜和辅因子侧链。在药物半合成酶研究和药物设计的研究中,它尤为重要。研究人员开发了FPP的光活性类似物,这些类似物对于识别使用FPP作为底物的酶起着关键作用。这些类似物利用各种光交联基团,如芳基叠氮化物、叠氮三氟丙酸酯和苯酮,为了解酶的功能机制提供了见解(Vervacke, Wang, & Distefano, 2013)。

FPP合酶的晶体结构

已确定了鸟类重组法尼基二磷酸合酶(FPS)的晶体结构,这是异戊二烯生物合成途径中的关键酶。这种结构是任何戊二烯转移酶的首次结构,并展示了完全由α-螺旋组成的新颖折叠。了解FPS的结构对于深入了解其在胆固醇和戊二烯化蛋白合成中的功能至关重要(Tarshis, Yan, Poulter, & Sacchettini, 1994)。

在寄生感染中的作用

FPP对于甾醇、多萜、泛醌和戊二烯化蛋白的合成至关重要。弓形虫(Toxoplasma gondii)的FPP合酶(FPPS)是一种双功能酶,在真核生物中独特,催化法尼基二磷酸和戊二烯基二磷酸的形成。以线粒体为靶点的TgFPPS已被确定为双膦酸盐的分子靶点,为弓形虫病的化疗提供了潜在途径(Ling, Li, Miranda, Oldfield, & Moreno, 2007)。

古细菌中的双功能合酶

在甲烷古菌(Methanobacterium thermoautotrophicum)中,一种双功能酶合成FPP和戊二烯基二磷酸(GGPP)。与真细菌和真核生物中的对应物不同,该酶催化非过程性机制,允许FPP积累用于角鲨烯合成或进一步延长至GGPP。其在较高温度下的最佳活性和特定金属离子要求突显了不同的进化和功能适应(Chen & Poulter, 1993)。

癌症研究和代谢重编程

合成角鲨烯的法尼基二磷酸法尼基转移酶1(FDFT1)在癌症中发挥关键作用。它参与代谢重编程、细胞增殖和侵袭。最近的研究表明,靶向FDFT1可能是癌症治疗的一种有前途的方法,突显了它在肿瘤学研究中的重要性(Ha & Lee, 2020)。

真菌中的橡胶合成

FPP是橡胶合成的底物,启动多萜和蘑菇橡胶合成。研究已从产橡胶蘑菇Lactarius chrysorrheus中分离出法尼基二磷酸合酶(FPS)的cDNA。这一发现为天然橡胶合成提供了见解,对于工业应用和理解天然聚合物合成至关重要(Mekkriengkrai et al., 2004)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFJDQUYCIWHTN-YFVJMOTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020624 | |

| Record name | (2E,6E)-Farnesyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Farnesyl pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

372-97-4, 13058-04-3 | |

| Record name | Farnesyl diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sq 32709 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013058043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesyl diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07780 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2E,6E)-Farnesyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FARNESYL PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79W6B01D07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Farnesyl pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

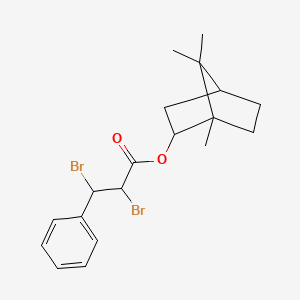

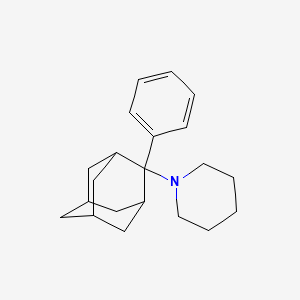

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

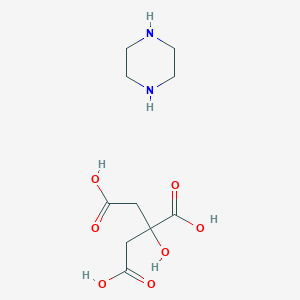

Q1: What is the primary molecular target of nitrogen-containing bisphosphonate drugs?

A1: Research indicates that farnesyl diphosphate synthase, an enzyme in the mevalonate pathway, is the major molecular target of nitrogen-containing bisphosphonate drugs [, , ]. These drugs inhibit farnesyl diphosphate synthase, leading to the prevention of protein prenylation in cells like osteoclasts [].

Q2: How does the inhibition of farnesyl diphosphate synthase affect bone resorption?

A2: Inhibiting farnesyl diphosphate synthase with nitrogen-containing bisphosphonates reduces geranylgeranyl diphosphate levels, which are crucial for protein prenylation []. This disruption of protein prenylation in osteoclasts ultimately leads to the inhibition of bone resorption [, ].

Q3: Does inhibiting multiple enzymes in the mevalonate pathway offer any advantages in terms of antiresorptive potency?

A3: Studies suggest that inhibiting more than one enzyme in the mevalonate pathway, such as both farnesyl diphosphate synthase and isopentenyl diphosphate isomerase, might lead to increased antiresorptive potency compared to inhibiting farnesyl diphosphate synthase alone [].

Q4: How does farnesyl diphosphate contribute to the biosynthesis of important molecules in ticks?

A4: Farnesyl diphosphate acts as a precursor for various essential molecules in ticks, including ubiquinones, dolichols, and protein prenyl groups []. Additionally, ticks possess enzymes capable of converting farnesyl diphosphate into farnesal, potentially leading to the production of a juvenile hormone III precursor [].

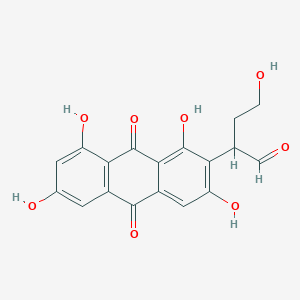

Q5: What is the role of farnesyl diphosphate in artemisinin biosynthesis?

A5: In the initial step of artemisinin biosynthesis, amorpha-4,11-diene synthase utilizes farnesyl diphosphate as a substrate to form the sesquiterpene amorpha-4,11-diene, a critical precursor to the antimalarial drug artemisinin [, ].

Q6: What is the molecular formula and weight of farnesyl diphosphate?

A6: While not explicitly stated in the provided texts, farnesyl diphosphate (C15H28O7P2) has a molecular weight of 382.34 g/mol. This can be deduced from its structure as a 15-carbon isoprenoid diphosphate.

Q7: What type of reaction does farnesyl diphosphate synthase catalyze?

A7: Farnesyl diphosphate synthase catalyzes the sequential head-to-tail condensation of two molecules of isopentenyl diphosphate with dimethylallyl diphosphate to produce farnesyl diphosphate []. This enzymatic reaction is crucial for the synthesis of various isoprenoid compounds.

Q8: Can farnesyl diphosphate synthase produce compounds other than farnesyl diphosphate?

A8: While farnesyl diphosphate synthase primarily produces farnesyl diphosphate, studies have shown that mutations in the enzyme, specifically at position 81, can alter its product specificity []. For example, replacing tyrosine with histidine at this position allows the enzyme to produce geranylgeranyl diphosphate (C-20) and even longer polyprenyl diphosphates [].

Q9: How do the kinetic properties of farnesyl diphosphate synthase isoforms differ?

A9: Different isoforms of farnesyl diphosphate synthase can exhibit variations in their kinetic behavior. For instance, the FDS-1 isoform from Big Sagebrush prefers geranyl diphosphate over dimethylallyl diphosphate as an allylic substrate and functions optimally at acidic pH compared to the FDS-2 isoform [].

Q10: What are the potential applications of manipulating farnesyl diphosphate synthase activity in plants?

A10: Modifying farnesyl diphosphate synthase activity in plants can impact various aspects, including:

- Enhanced Disease Resistance: Overexpressing the fps gene from Mentha spicata in tobacco plants increased their resistance to Alternaria alternata infection, suggesting potential applications in plant disease resistance engineering [].

- Linalool Overproduction: Combining modified linalool synthase with downregulated farnesyl diphosphate synthase led to increased linalool production in Saccharomyces cerevisiae, highlighting a strategy for producing valuable monoterpenes [].

Q11: How is molecular modeling used to study farnesyl diphosphate synthase?

A11: Researchers employ molecular modeling to analyze the three-dimensional structure of farnesyl diphosphate synthase, comparing it to known structures like avian farnesyl diphosphate synthase []. This approach helps in understanding the enzyme's structure-function relationships and identifying potential binding sites for substrates and inhibitors.

Q12: Can you elaborate on the use of molecular modeling in studying the catalytic mechanism of Methylococcus capsulatus squalene synthase (SQS)?

A12: Molecular modeling, specifically homology modeling, was employed to investigate the substrate/inhibitor binding sites of Methylococcus capsulatus SQS []. This approach, coupled with site-directed mutagenesis, aided in understanding the roles of specific amino acid residues in substrate binding and catalysis.

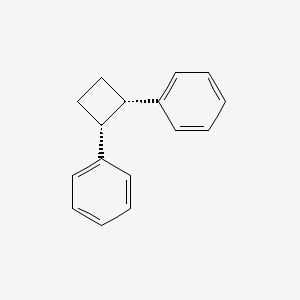

Q13: How do structural modifications of farnesyl diphosphate analogues impact their interaction with farnesyl-protein transferase (FTase)?

A13: Research indicates that replacing isoprene units in farnesyl diphosphate analogues with aryl groups can significantly impact their interaction with FTase []. Specifically, analogues with a benzyl group replacing the first isoprene unit or those with each isoprene unit replaced by an aryl group act as good substrates for FTase [].

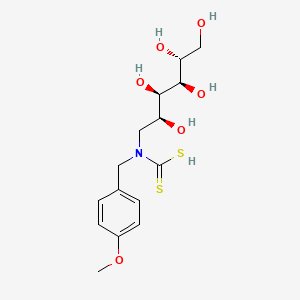

Q14: What is the significance of the diphosphate linkage in allylic substrates for prenyltransferase activity?

A14: Studies using diphosphate-modified analogues of farnesyl diphosphate revealed that the diphosphate linkage, capable of chelating with divalent cations, plays a crucial role in both the topology and kinetics of prenyltransferase reactions, particularly for farnesyl diphosphate synthase and solanesyl diphosphate synthase [].

Q15: How do structural changes in bisphosphonates affect their ability to inhibit farnesyl diphosphate synthase?

A15: Even minor structural modifications to the R(2) side chain of nitrogen-containing bisphosphonates can drastically alter their potency for inhibiting farnesyl diphosphate synthase []. This sensitivity highlights the importance of specific structural features for effective enzyme inhibition and, consequently, for their antiresorptive potency.

Q16: Can you provide examples of structure-activity relationships in farnesyl diphosphate synthase inhibitors and their impact on potency?

A16: Research has demonstrated a strong correlation between the ability of nitrogen-containing bisphosphonates to inhibit farnesyl diphosphate synthase and their potency in inhibiting bone resorption []. For instance:

- Zoledronic acid and minodronate, which possess heterocyclic rings in their R(2) side chains, exhibit potent inhibition of farnesyl diphosphate synthase at nanomolar concentrations, correlating with their high antiresorptive potency in vivo [].

- Minor structural changes to the R(2) side chain of these heterocycle-containing bisphosphonates, resulting in less potent inhibitors of bone resorption in vivo, also led to a significant reduction in their ability to inhibit farnesyl diphosphate synthase in vitro [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone,1-cyclopropyl-, O-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropyl]oxime, [R-(E)]-(9CI)](/img/structure/B1211732.png)